molecular formula C7H5Br2F2N B13090485 (2,5-Dibromo-3,6-difluorophenyl)methanamine

(2,5-Dibromo-3,6-difluorophenyl)methanamine

Cat. No.: B13090485
M. Wt: 300.93 g/mol
InChI Key: QZOGOWFGAUORAB-UHFFFAOYSA-N
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Description

(2,5-Dibromo-3,6-difluorophenyl)methanamine is an organic compound with the molecular formula C7H5Br2F2N. It is a fluorinated building block used in various chemical syntheses and research applications. The compound is characterized by the presence of bromine and fluorine atoms on a phenyl ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dibromo-3,6-difluorophenyl)methanamine typically involves the bromination and fluorination of a phenylmethanamine precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the phenyl ring and the bromine and fluorine substituents .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dibromo-3,6-difluorophenyl)methanamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

(2,5-Dibromo-3,6-difluorophenyl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound can be used in the development of biologically active molecules for research purposes.

    Industry: The compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2,5-Dibromo-3,6-difluorophenyl)methanamine involves its interaction with specific molecular targets and pathways The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets

Comparison with Similar Compounds

Uniqueness: (2,5-Dibromo-3,6-difluorophenyl)methanamine is unique due to the combination of bromine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C7H5Br2F2N

Molecular Weight

300.93 g/mol

IUPAC Name

(2,5-dibromo-3,6-difluorophenyl)methanamine

InChI

InChI=1S/C7H5Br2F2N/c8-4-1-5(10)6(9)3(2-12)7(4)11/h1H,2,12H2

InChI Key

QZOGOWFGAUORAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CN)Br)F

Origin of Product

United States

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